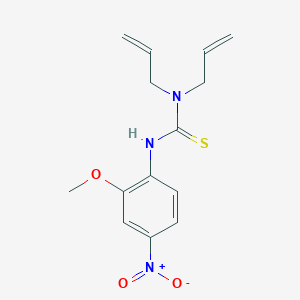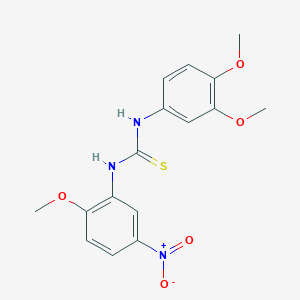
N-(2-bromo-4-nitrophenyl)-3,5-dichloro-4-propoxybenzamide
Overview
Description
N-(2-bromo-4-nitrophenyl)-3,5-dichloro-4-propoxybenzamide, also known as BNPPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BNPPB is a potent blocker of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in various physiological processes such as thermoregulation, pain sensation, and cancer progression.
Mechanism of Action
N-(2-bromo-4-nitrophenyl)-3,5-dichloro-4-propoxybenzamide acts as a potent blocker of TRPM8 ion channel by binding to the channel pore and preventing the influx of calcium ions. TRPM8 is a cold and menthol-sensitive ion channel that is activated by cold temperature and menthol. The blockade of TRPM8 by N-(2-bromo-4-nitrophenyl)-3,5-dichloro-4-propoxybenzamide leads to the inhibition of cold sensation, pain perception, and cancer cell proliferation.
Biochemical and Physiological Effects:
N-(2-bromo-4-nitrophenyl)-3,5-dichloro-4-propoxybenzamide has been shown to have significant effects on various physiological processes. For example, N-(2-bromo-4-nitrophenyl)-3,5-dichloro-4-propoxybenzamide has been shown to inhibit the cold-induced activation of TRPM8 in mice, leading to the inhibition of shivering and thermogenesis. Additionally, N-(2-bromo-4-nitrophenyl)-3,5-dichloro-4-propoxybenzamide has been shown to inhibit the menthol-induced activation of TRPM8 in sensory neurons, leading to the inhibition of pain perception. Moreover, N-(2-bromo-4-nitrophenyl)-3,5-dichloro-4-propoxybenzamide has been shown to inhibit the TRPM8-mediated calcium influx in prostate cancer cells, leading to the inhibition of cancer cell proliferation.
Advantages and Limitations for Lab Experiments
N-(2-bromo-4-nitrophenyl)-3,5-dichloro-4-propoxybenzamide has several advantages for lab experiments. First, N-(2-bromo-4-nitrophenyl)-3,5-dichloro-4-propoxybenzamide is a potent and selective blocker of TRPM8, which allows for the specific investigation of TRPM8-mediated processes. Second, N-(2-bromo-4-nitrophenyl)-3,5-dichloro-4-propoxybenzamide has a high affinity for TRPM8, which allows for the effective inhibition of TRPM8-mediated processes at low concentrations. Third, N-(2-bromo-4-nitrophenyl)-3,5-dichloro-4-propoxybenzamide has a stable chemical structure, which allows for the long-term storage and use of the compound.
However, N-(2-bromo-4-nitrophenyl)-3,5-dichloro-4-propoxybenzamide also has some limitations for lab experiments. First, N-(2-bromo-4-nitrophenyl)-3,5-dichloro-4-propoxybenzamide has a low solubility in water, which may limit its use in aqueous-based experiments. Second, N-(2-bromo-4-nitrophenyl)-3,5-dichloro-4-propoxybenzamide may have off-target effects on other ion channels or receptors, which may complicate the interpretation of experimental results. Third, the high potency of N-(2-bromo-4-nitrophenyl)-3,5-dichloro-4-propoxybenzamide may lead to non-specific effects or toxicity at high concentrations.
Future Directions
There are several future directions for the investigation of N-(2-bromo-4-nitrophenyl)-3,5-dichloro-4-propoxybenzamide and TRPM8. First, the role of TRPM8 in cancer progression and metastasis needs to be further investigated, and the potential of TRPM8 as a therapeutic target for cancer treatment needs to be evaluated. Second, the mechanism of TRPM8 activation and regulation needs to be further elucidated, and the potential of TRPM8 as a target for drug discovery needs to be explored. Third, the role of TRPM8 in other physiological processes such as inflammation, immunity, and metabolism needs to be investigated, and the potential of TRPM8 as a target for the treatment of various diseases needs to be evaluated.
In conclusion, N-(2-bromo-4-nitrophenyl)-3,5-dichloro-4-propoxybenzamide is a potent and selective blocker of TRPM8 ion channel that has significant applications in scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(2-bromo-4-nitrophenyl)-3,5-dichloro-4-propoxybenzamide have been discussed in this paper. The investigation of N-(2-bromo-4-nitrophenyl)-3,5-dichloro-4-propoxybenzamide and TRPM8 has the potential to lead to the development of novel therapeutics for various diseases.
Scientific Research Applications
N-(2-bromo-4-nitrophenyl)-3,5-dichloro-4-propoxybenzamide has been extensively used in scientific research to investigate the role of TRPM8 ion channel in various physiological processes. For example, N-(2-bromo-4-nitrophenyl)-3,5-dichloro-4-propoxybenzamide has been used to study the thermoregulation mechanism in mice and to investigate the role of TRPM8 in cold sensation and pain perception. Additionally, N-(2-bromo-4-nitrophenyl)-3,5-dichloro-4-propoxybenzamide has been used to investigate the role of TRPM8 in prostate cancer progression and to evaluate the potential of TRPM8 as a therapeutic target for cancer treatment.
properties
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-3,5-dichloro-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrCl2N2O4/c1-2-5-25-15-12(18)6-9(7-13(15)19)16(22)20-14-4-3-10(21(23)24)8-11(14)17/h3-4,6-8H,2,5H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNNMQXRFCEAAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrCl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-nitrophenyl)-3,5-dichloro-4-propoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-4-{[1-(2-ethoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4120309.png)


![methyl 4-ethyl-5-methyl-2-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4120339.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methylbutyl)glycinamide](/img/structure/B4120346.png)
![N-(3-chloro-4-fluorophenyl)-2-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}hydrazinecarboxamide](/img/structure/B4120352.png)

![ethyl 2-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4120360.png)

![1-benzyl-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4120372.png)
![N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4120379.png)
![dimethyl 2-[(methoxyacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4120387.png)
![2-[(4-methoxybenzyl)thio]-N-(1-methylbutyl)acetamide](/img/structure/B4120393.png)
